![molecular formula C57H48IrN2O2-2 B14780406 Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium](/img/structure/B14780406.png)
Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium is a complex organometallic compound that features iridium as its central metal atom. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
The synthesis of Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium typically involves the reaction of iridium trichloride hydrate with 2-(naphth[2,1-f]isoquinolin-1-yl)phenyl ligands and 2,2,6,6-tetramethyl-3,5-heptanedione under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the mixture is heated to facilitate the formation of the desired complex . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
化学反応の分析
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(V) species.
Reduction: It can also be reduced to lower oxidation states of iridium.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
作用機序
The mechanism by which Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to the emission of light at specific wavelengths. This property is harnessed in OLEDs and bioimaging applications. The molecular targets and pathways involved include the excitation of electrons in the iridium center and the subsequent energy transfer to the ligands .
類似化合物との比較
Similar compounds to Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium include other iridium-based complexes with different ligands. These compounds may have varying photophysical properties and applications. For example:
Bis(2-phenylpyridine)iridium(III) acetylacetonate: Known for its use in OLEDs.
Tris(2-phenylpyridine)iridium(III): Another compound used in optoelectronic devices.
The uniqueness of Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium lies in its specific ligand structure, which imparts distinct photophysical properties and enhances its performance in various applications .
特性
分子式 |
C57H48IrN2O2-2 |
|---|---|
分子量 |
985.2 g/mol |
IUPAC名 |
iridium;1-phenylnaphtho[2,1-f]isoquinoline;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C23H14N.C11H20O2.Ir/c2*1-2-7-17(8-3-1)23-22-13-12-19-18-9-5-4-6-16(18)10-11-20(19)21(22)14-15-24-23;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-7,9-15H;7H2,1-6H3;/q2*-1;; |
InChIキー |
UZGJVICHRMCWIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.C1=CC=C([C-]=C1)C2=NC=CC3=C2C=CC4=C3C=CC5=CC=CC=C54.C1=CC=C([C-]=C1)C2=NC=CC3=C2C=CC4=C3C=CC5=CC=CC=C54.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



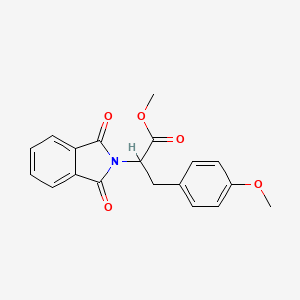
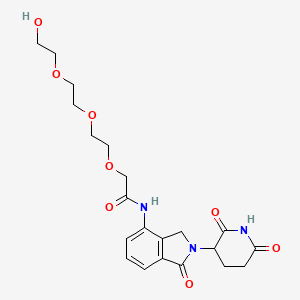

![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
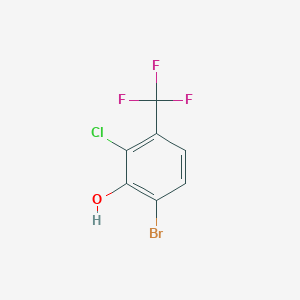
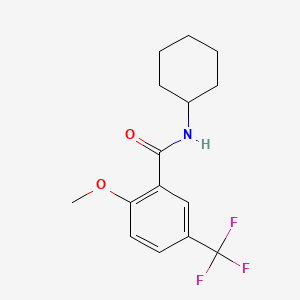
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)
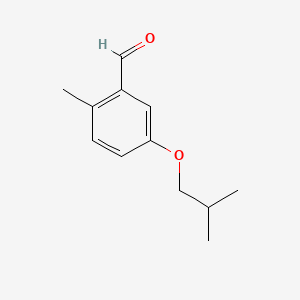
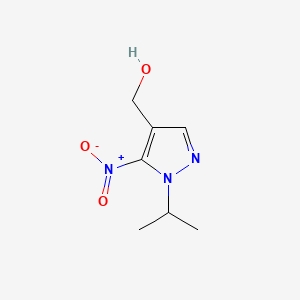
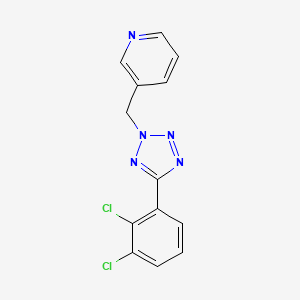

![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B14780403.png)
